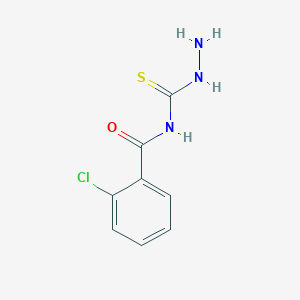
copper(1+);1-ethynyl-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);1-ethynyl-4-ethynylbenzene is an organometallic compound that features a copper ion coordinated to a benzene ring substituted with ethynyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1-ethynyl-4-ethynylbenzene typically involves the homocoupling reaction of 1-ethynyl-4-ethynylbenzene in the presence of a copper(I) catalyst. The reaction is carried out under an inert atmosphere, often using copper(I) chloride as the catalyst and air as the oxidant . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Copper(1+);1-ethynyl-4-ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: The ethynyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of substituted benzene derivatives .
科学的研究の応用
Copper(1+);1-ethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organometallic compounds and polymers.
Biology: The compound’s ability to coordinate with biomolecules makes it a potential candidate for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which copper(1+);1-ethynyl-4-ethynylbenzene exerts its effects involves the coordination of the copper ion with the ethynyl-substituted benzene ring. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules .
類似化合物との比較
Similar Compounds
1-Ethyl-4-ethynylbenzene: A similar compound without the copper ion, used in similar synthetic applications.
1-Bromo-4-ethynylbenzene: Another related compound, often used as an intermediate in organic synthesis.
1-Chloro-4-ethynylbenzene: Similar to 1-bromo-4-ethynylbenzene, but with a chlorine substituent.
Uniqueness
Copper(1+);1-ethynyl-4-ethynylbenzene is unique due to the presence of the copper ion, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring metal coordination, such as catalysis and materials science.
特性
CAS番号 |
65792-84-9 |
|---|---|
分子式 |
C10H5Cu |
分子量 |
188.69 g/mol |
IUPAC名 |
copper(1+);1-ethynyl-4-ethynylbenzene |
InChI |
InChI=1S/C10H5.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h1,5-8H;/q-1;+1 |
InChIキー |
DNZOYOSDSDFYEK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C#[C-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
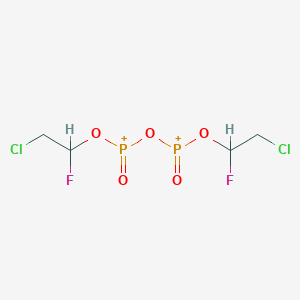
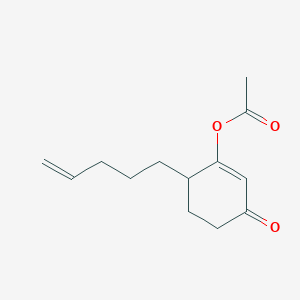
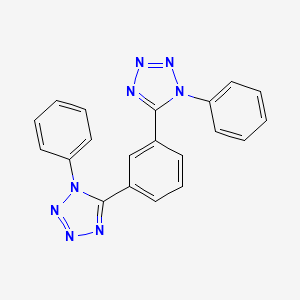
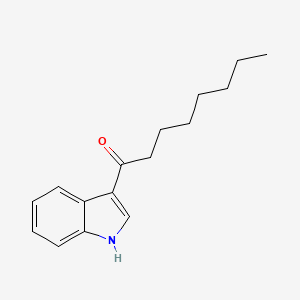
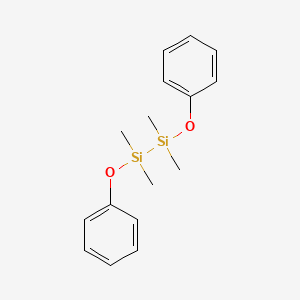


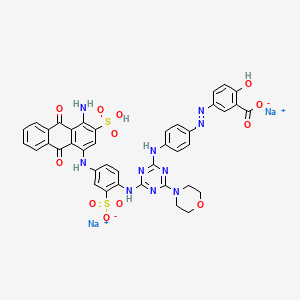

![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
